molecular formula C5H6F3NO3 B8681325 Trifluoracetylalanin

Trifluoracetylalanin

Cat. No.: B8681325
M. Wt: 185.10 g/mol
InChI Key: WLVJROFMCNWTBX-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Trifluoracetylalanin within the Landscape of Trifluoroacetylated Compounds

Trifluoroacetylated compounds are a broad class of molecules widely utilized in organic synthesis due to the strong electron-withdrawing nature of the trifluoroacetyl (TFA) group. Common reagents like trifluoroacetyl chloride (CF₃COCl, PubChem CID: 61106) and trifluoroacetyl fluoride (B91410) (CF₃COF, PubChem CID: 67716) are frequently employed to introduce this group into diverse organic substrates uni.luwikidata.orgwikipedia.orgflybase.org. Trifluoroacetyl chloride, for instance, is used for acylation reactions and in the synthesis of trifluoromethylated compounds, which find applications in medicinal chemistry and materials science uni.lu. Similarly, trifluoroacetyl fluoride serves as a potent acylating and fluorinating agent in organic and peptide synthesis wikidata.org. Trifluoroacetic acid (CF₃COOH, PubChem CID: 6422), a strong organic acid, is also instrumental in introducing trifluoroacetyl groups into molecules, besides its roles as a solvent and catalyst wikipedia.org.

This compound, as an N-trifluoroacetylated amino acid, is a direct member of this family. The incorporation of the trifluoroacetyl moiety onto the alpha-amino group of alanine (B10760859) (L-Alanine, PubChem CID: 5950) modifies its chemical and physical properties, influencing its reactivity, stability, and potential interactions within biological systems. This modification can serve various purposes, such as acting as a protecting group in peptide synthesis or altering the electronic environment of the amino acid for specific research applications.

Significance of Alpha-Amino Acid Derivatives in Advanced Chemical Synthesis and Chemical Biology

Alpha-amino acids are the fundamental building blocks of peptides and proteins, making their derivatives indispensable in both advanced chemical synthesis and chemical biology wikipedia.orgguidetopharmacology.orgfishersci.se. The ability to synthesize and manipulate amino acid derivatives allows for the creation of complex molecules with tailored functionalities, crucial for developing pharmaceuticals, natural products, and novel biomaterials wikipedia.orgguidetopharmacology.org.

In chemical synthesis, methods like solid-phase peptide synthesis (SPPS) heavily rely on protected amino acid derivatives to control the stepwise assembly of peptide chains guidetopharmacology.orgnih.gov. The introduction of modified or non-natural amino acids can enhance the stability of peptides against proteolytic degradation, improve their bioavailability, or confer new biological activities guidetopharmacology.org.

In chemical biology, amino acid derivatives serve as vital tools for probing biological processes. They function as signaling molecules, metabolic intermediates, and as components for designing biomimetic therapeutics, drug delivery systems, and bioimaging agents guidetopharmacology.orgnih.gov. For instance, fluorescent amino acid analogues are designed and incorporated into proteins to study protein dynamics and interactions nih.gov. This compound, with its trifluoroacetyl protecting group, can be strategically employed in peptide synthesis to facilitate specific coupling reactions or to introduce a unique chemical handle for subsequent modifications or analytical detection.

Overview of Current Research Trajectories for Fluorinated Amino Acid Analogues in Academia

Fluorination has emerged as a powerful strategy in modern chemical design due to its ability to impart desirable physiochemical properties to molecules, including enhanced target selectivity, strengthened binding affinity, improved metabolic stability, and prolonged circulation times nih.govfishersci.no. Consequently, fluorinated amino acid analogues are a vibrant area of academic research.

Current research trajectories for fluorinated amino acid analogues encompass several key areas:

Protein and Peptide Engineering: Researchers are actively investigating how fluorine influences the secondary and tertiary structures of proteins and peptides. Incorporating highly fluorinated amino acid analogs, such as hexafluoroleucine (a fluorinated L-Leucine, PubChem CID: 6106 analogue), into the hydrophobic cores of proteins has shown promise in enhancing protein stability nih.gov.

Synthetic Methodologies: Significant efforts are directed towards developing novel and enantioselective synthetic methods for producing fluorinated amino acids and their derivatives fishersci.nofishersci.be. These advancements are crucial for accessing a diverse range of fluorinated building blocks for various applications.

Biomimetic Therapeutics and Drug Delivery: Fluorinated amino acid analogues are being explored for their potential in designing biomimetic therapeutics, which mimic natural biological molecules but possess improved pharmacological profiles. They are also investigated for their utility in drug delivery vehicles nih.gov.

Bioimaging: The development of radiolabeled fluorinated amino acids, such as those labeled with Fluorine-18 (¹⁸F), is a significant area of research for positron emission tomography (PET) imaging, enabling non-invasive visualization of biological processes.

Structural and Functional Studies: Fluorinated amino acids are incorporated into peptide structures to study the impact of fluorine on their three-dimensional conformation, proteolytic stability, and ultimately, their biological activity fishersci.nofishersci.be. The unique properties of fluorine, such as its high electronegativity and small atomic radius, allow for subtle yet impactful modifications to biomolecular interactions.

This compound, as a representative fluorinated amino acid derivative, contributes to these research trajectories by offering a versatile scaffold for exploring the effects of fluorination and trifluoroacetylation on amino acid chemistry and its broader implications in chemical and biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6F3NO3

Molecular Weight

185.10 g/mol

IUPAC Name

(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m0/s1

InChI Key

WLVJROFMCNWTBX-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Trifluoracetylalanin

Strategies for Trifluoroacetylation of Alanine (B10760859) and Related Precursors

The introduction of a trifluoroacetyl group onto the alanine scaffold is a primary focus of synthetic efforts. This can be achieved through direct methods or by employing protecting group strategies for more complex molecular architectures.

Direct Acylation Approaches to Trifluoroacetylalanin

Direct acylation is the most straightforward method for the synthesis of N-Trifluoroacetylalanine. This typically involves the reaction of alanine with a suitable trifluoroacetylating agent. Trifluoroacetic acid anhydride (B1165640) (TFAA) is a commonly used reagent for this purpose due to its high reactivity. acs.orgrestek.com The reaction can be performed under various conditions. For instance, a one-pot, metal-free method involves the reaction of an unprotected amino acid like alanine with TFAA in the presence of triflic acid (TfOH). acs.orgnih.gov In this process, the amino group is first protected by the TFAA, and then a mixed anhydride is formed, which acts as the acylating agent. acs.orgnih.gov

Another direct approach utilizes ethyl trifluoroacetate (B77799) as the acetylating agent. N-Trifluoroacetyl-L-alanine has been synthesized from the sodium salt of L-alanine using this reagent. belnauka.by S-ethyl trifluorothioacetate has also been employed as a trifluoroacetylating agent in aqueous media. google.com These methods provide direct access to the desired product, often in high yields.

A summary of direct acylation methods is presented in the table below.

Acylating AgentSubstrateConditionsKey FeaturesReference
Trifluoroacetic Anhydride (TFAA) & Triflic Acid (TfOH)Unprotected AlanineDichloromethane, room temperature, 1hOne-pot, metal-free, mild conditions, in situ protection and activation acs.org, nih.gov
Ethyl TrifluoroacetateL-Alanine Sodium SaltNot specifiedUtilizes the salt of the amino acid belnauka.by
S-Ethyl TrifluorothioacetateAmino AcidAqueous mediumAlternative to TFAA google.com

Protecting Group Strategies for Selective Functionalization of Alanine Derivatives

In the context of multi-step syntheses, such as peptide synthesis, the trifluoroacetyl (Tfa) group itself serves as a crucial N-terminal protecting group. ug.edu.plresearchgate.net Its utility stems from its stability under the acidic conditions typically used to remove other protecting groups like tert-butyloxycarbonyl (Boc), while it can be readily cleaved under mild basic conditions (e.g., 0.2 N NaOH, aqueous piperidine) or by sodium borohydride. ug.edu.plresearchgate.netgoogle.com This orthogonality is fundamental to modern peptide chemistry. google.com

The synthesis of Tfa-protected amino acids for use in solid-phase peptide synthesis (SPPS) can be achieved by reacting the amino acid with ethyl trifluoroacetate in the presence of triethylamine (B128534) in methanol. google.com This solution-phase method yields the pure product after a simple extraction. google.com Alternatively, the trifluoroacetylation can be performed directly on a resin-bound peptide after cleaving the previous N-terminal protecting group. google.com

The Tfa group's stability and selective removal make it an effective tool in the synthesis of complex molecules. For example, it has been used as a temporary protecting and activating group for hydrazine (B178648) nitrogens, allowing for selective alkylation before the Tfa group is removed under reductive or hydrolytic conditions. cdnsciencepub.com This strategy highlights the versatility of the trifluoroacetyl group in directing reactivity in molecules with multiple functional sites.

Stereoselective Synthesis of Chiral Trifluoroacetylalanin Derivatives

The synthesis of enantiomerically pure Trifluoroacetylalanin is critical for its applications in chiral chemistry, including as a resolving agent and a component of bioactive peptides.

Diastereoselective and Enantioselective Methodologies for Trifluoroacetylalanin Synthesis

Achieving high stereoselectivity in the synthesis of Trifluoroacetylalanin derivatives often involves creating a new stereocenter or controlling the configuration of an existing one. Dynamic kinetic resolution (DKR) is a powerful strategy for this purpose. nih.gov This approach can be used to establish the initial stereogenicity in a synthesis, converting a racemic starting material into a single enantiomer of the product.

Phase-transfer catalysis offers another route for the stereoselective synthesis of α-amino acid derivatives. The asymmetric alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide catalyst can produce β-branched α-amino acids with excellent enantio- and diastereoselectivities. organic-chemistry.org The resulting products can be further manipulated; for instance, a syn-isomer can be converted to its anti-isomer through a deprotonation-protonation sequence, allowing access to all possible stereoisomers. organic-chemistry.org While not directly a synthesis of Trifluoroacetylalanin, these methods for creating chiral amino acid frameworks are readily adaptable.

Application of Asymmetric Catalysis in the Production of Chiral Trifluoroacetylalanin

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric excess. Several catalytic strategies are applicable to the synthesis of chiral Trifluoroacetylalanin.

One notable example is the asymmetric catalytic hydrogenation of a precursor to N-(trifluoroacetyl)alanine isopropyl ester. oup.com This method utilizes a chiral catalyst to deliver hydrogen selectively to one face of a prochiral substrate, thereby establishing the desired stereocenter.

More broadly, various asymmetric catalysis platforms can be envisioned for this transformation. These include catalysis mediated by chiral transition metals, organocatalysts, or enzymes. nsf.govethz.chucl.ac.uk For instance, chiral phosphine (B1218219) ligands are often used in transition metal-catalyzed reactions to induce enantioselectivity. nih.govorganic-chemistry.org Organocatalysis, using small chiral organic molecules like proline derivatives or imidazolidinones, has emerged as a powerful tool for a wide range of asymmetric transformations, including C-C bond formations and functionalizations of carbonyl compounds. nsf.govethz.chnih.gov The principles of enamine and iminium ion catalysis could be applied to generate chiral alanine precursors. nsf.govnih.gov

The table below summarizes key asymmetric catalytic approaches relevant to chiral amino acid synthesis.

Catalysis TypeCatalyst/ReagentTransformationKey FeaturesReference
Asymmetric HydrogenationChiral CatalystHydrogenation of a prochiral precursorDirect formation of the chiral center oup.com
Phase-Transfer CatalysisChiral Quaternary Ammonium BromideAsymmetric alkylation of glycinate Schiff baseHigh enantio- and diastereoselectivity organic-chemistry.org
Copper-Catalyzed Acyl SubstitutionCopper/Chiral Phosphine LigandReaction of acyl electrophiles with chiral allyl nucleophilesSynthesis of α-quaternary ketones, adaptable methodology nih.gov
OrganocatalysisChiral Amines (e.g., Proline)Enamine/Iminium ion catalysisMetal-free, versatile for C-C bond formation nsf.gov, ethz.ch

Novel Synthetic Routes to Trifluoroacetylalanin and its Analogues

Recent research has focused on developing novel and more efficient synthetic routes to Trifluoroacetylalanin and its derivatives, often for specific applications like Friedel-Crafts reactions or the synthesis of complex analogues.

A significant development is the use of N-trifluoroacetyl (TFA)-protected α-amino acid N-hydroxysuccinimide (OSu) esters as acyl donors in Friedel–Crafts acylations. mdpi.comarkat-usa.org This method allows for the synthesis of chiral α-amino aryl-ketones. For example, TFA-L/D-Ala-OSu reacts with benzene (B151609) in the presence of AlCl₃ to produce TFA-L/D-Ala-Ph in high yield (82-85%). mdpi.com This approach is advantageous because the OSu esters are stable and less moisture-sensitive than traditional acyl donors like α-amino acid chlorides. mdpi.comarkat-usa.org

These novel routes demonstrate the ongoing efforts to create more practical, efficient, and versatile methods for synthesizing Trifluoroacetylalanin and its analogues, expanding their utility in organic synthesis and materials science.

Exploration of Organofluorine Reagents in Amino Acid Modification

The synthesis of N-trifluoroacetylalanine is a key process in peptide chemistry and the development of fluorinated bioactive molecules. This modification is achieved by reacting the amino group of alanine with a suitable organofluorine reagent. The choice of reagent and reaction conditions is critical for achieving high yields and maintaining the stereochemical integrity of the amino acid.

Several organofluorine reagents have been effectively employed for the trifluoroacetylation of amino acids. Trifluoroacetic anhydride (TFAA) is a powerful and highly reactive acylating agent. nih.gov For instance, glycine (B1666218) can be effectively protected by stirring it with trifluoroacetic anhydride in anhydrous conditions, a method that is applicable to alanine as well. nih.govacs.org This approach converts the amino group into a trifluoroacetamide (B147638) and the carboxyl group into a mixed anhydride, which can then be used in subsequent reactions like Friedel-Crafts acylation. nih.govacs.org

Another common and effective method involves the use of trifluoroacetate esters, such as ethyl trifluoroacetate or isopropyl trifluoroacetate. google.com This reaction is typically performed in an aqueous alkaline solution. For example, Nδ-trifluoroacetyl-L-ornithine and Nε-trifluoroacetyl-L-lysine have been successfully synthesized by reacting the respective amino acid with ethyl trifluoroacetate or isopropyl trifluoroacetate at a controlled pH, typically around 10.5. google.com This method allows for the selective acylation of the amino group.

Thioesters, like S-ethyl trifluorothioacetate, represent another class of reagents for this transformation. They can acetylate the amino acid anion in an aqueous solution, providing good yields of crystalline, easily purified N-trifluoroacetylamino acids. researchgate.net The resulting trifluoroacyl-nitrogen bond is stable in acidic media but can be easily cleaved by hydrolysis at a pH above 10, a useful characteristic for a protecting group. researchgate.net The synthesis of N-trifluoroacetylglycyl-D,L-phenylalanine has been demonstrated using an N-trifluoroacetylglycine thiophenyl ester, highlighting the utility of this approach in peptide synthesis. researchgate.net

Comparison of Organofluorine Reagents for Alanine Trifluoroacetylation
Organofluorine ReagentTypical Reaction ConditionsAdvantagesKey Findings/Applications
Trifluoroacetic Anhydride (TFAA)Anhydrous, often with the amino acid itself; can be promoted by acids like TfOH. nih.govacs.orgHighly reactive, efficient for in-situ generation of acylating agents. nih.govacs.orgUsed for one-pot Friedel-Crafts acylation of ferrocene (B1249389) with amino acids. nih.govacs.org
Ethyl/Isopropyl TrifluoroacetateAqueous alkaline solution (pH ~10.5), room temperature. google.comSelective acylation in aqueous media. google.comEffective for preparing Nω-trifluoroacetyl derivatives of basic amino acids like lysine (B10760008) and ornithine. google.com
S-Ethyl TrifluorothioacetateAqueous solution, reacts with amino acid anion. researchgate.netGood yields, crystalline products, pH-dependent stability of the protecting group. researchgate.netDemonstrated in the synthesis of dipeptides, verifying optical integrity. researchgate.net

Leveraging Flow Chemistry and Continuous Processing for Trifluoroacetylalanine Production

The production of active pharmaceutical ingredients (APIs) and their intermediates is increasingly shifting from traditional batch methods to continuous processing and flow chemistry. sterlingpharmasolutions.comevotec.com This paradigm offers significant advantages in terms of safety, efficiency, process control, and scalability. sterlingpharmasolutions.combiopharminternational.com While specific literature detailing the dedicated flow synthesis of trifluoroacetylalanine is limited, the principles and demonstrated applications for similar N-substituted alanine derivatives strongly support its feasibility and potential benefits. mit.edu

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pipes (B44673) or microreactors. sterlingpharmasolutions.com This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly useful for highly exothermic or hazardous reactions. sterlingpharmasolutions.comnih.gov The synthesis of N-acyl-amino acids often involves reactive intermediates, and flow chemistry allows for their generation and immediate use, minimizing decomposition and side reactions. mit.edu

A notable example is the three-step continuous flow synthesis of ACE inhibitors, which share the N-substituted L-alanine structural motif. mit.edu In this process, reactive N-carboxyanhydride (NCA) intermediates are generated and coupled in a continuous stream, achieving high yields (up to 88%) and throughputs of approximately 0.5-1.0 g/h. mit.edu Such a strategy avoids the isolation of unstable intermediates, a significant advantage over batch processing. mit.edu This approach could be adapted for the production of trifluoroacetylalanine, where a stream of alanine would be mixed with a stream of an acylating agent (like trifluoroacetic anhydride) in a reactor coil, followed by in-line workup or purification.

The benefits of adopting a continuous process for producing a compound like trifluoroacetylalanine include:

Enhanced Safety: Handling of potent acylating agents is better controlled on a smaller scale within the reactor, and any hazardous by-products can be quenched in real-time. sterlingpharmasolutions.com

Improved Yield and Purity: Precise control over stoichiometry and temperature minimizes the formation of byproducts. mit.edu

Increased Throughput: Continuous operation, running 24/7, can maximize productivity and eliminate downtime associated with batch-to-batch processing. sterlingpharmasolutions.com

Reduced Footprint: Flow reactors are significantly smaller than batch reactors of equivalent production capacity. biopharminternational.comamericanpharmaceuticalreview.com

Potential Advantages of Flow Chemistry for Trifluoroacetylalanine Synthesis
ParameterBatch Processing ChallengeFlow Chemistry AdvantageRelevance to Trifluoroacetylalanine
SafetyHandling large quantities of reactive trifluoroacetylating agents.Small reaction volumes, real-time quenching of by-products. sterlingpharmasolutions.comMinimizes risks associated with reagents like TFAA.
Process ControlDifficulty in controlling temperature in large, exothermic reactions.Superior heat transfer due to high surface-area-to-volume ratio. sterlingpharmasolutions.comPrecise temperature control prevents side reactions and ensures product quality.
EfficiencyTime-consuming startup, shutdown, and cleaning between batches. sterlingpharmasolutions.comnih.govContinuous operation maximizes throughput and resource utilization. sterlingpharmasolutions.comnih.govPotentially faster and more cost-effective production on an industrial scale.
Intermediate HandlingIsolation of potentially unstable acylated intermediates. mit.eduIn-situ generation and immediate consumption of reactive intermediates. mit.eduAvoids isolation of the mixed anhydride of trifluoroacetylalanine, streamlining synthesis.

Chemical Transformations of the Trifluoroacetyl Moiety and Alanine Backbone in Trifluoroacetylalanine

Reactivity of the Trifluoroacetyl Group within Amide and Amine Contexts

The trifluoroacetyl (TFA) group in N-trifluoroacetylalanine is not merely an inert protecting group; its strong electron-withdrawing nature profoundly influences the reactivity of the molecule. This moiety enhances the electrophilicity of the adjacent carbonyl carbon and increases the acidity of the amide proton (N-H). rsc.org

The most significant reaction of the TFA group is its cleavage under specific conditions. While stable in acidic media, the trifluoroacyl-amide bond is susceptible to hydrolysis under basic conditions, typically at a pH greater than 10. nih.govresearchgate.net This pH-dependent lability is a cornerstone of its use as a protecting group in peptide synthesis, allowing for its selective removal without disturbing other acid-labile groups like the Boc protecting group. researchgate.netarkat-usa.org

The TFA group's electron-withdrawing effect makes the amide N-H proton more acidic than in standard amides. This increased acidity can be exploited in certain reactions, such as site-selective N-alkylation under appropriate basic conditions. rsc.org Furthermore, the TFA group enhances the electrophilicity of molecules. For instance, Tfa-protected α,α-dialkyl amino acids exhibit higher electrophilicity than their Fmoc-protected counterparts, facilitating difficult coupling reactions in peptide synthesis. rsc.org This property could be relevant in activating the carboxyl group of N-trifluoroacetylalanine for subsequent amide bond formation.

In the context of Friedel-Crafts acylation, the N-trifluoroacetyl group serves as a stable protecting group that survives the Lewis acid conditions required for the reaction, unlike the Boc group which is unstable. arkat-usa.org This stability allows N-trifluoroacetyl amino acids to be used as chiral acyl donors for the synthesis of chiral α-amino phenyl ketones. arkat-usa.org

Targeted Transformations at the Alanine Side Chain and Carboxyl Terminus

Once the N-trifluoroacetylalanine molecule is formed, its other functional groups—the methyl side chain and the C-terminal carboxyl group—can undergo further chemical transformations.

Alanine Side Chain: The side chain of alanine is a simple methyl group (-CH₃). libretexts.org This alkyl group is generally considered non-polar and chemically unreactive under most conditions used in peptide and medicinal chemistry. leah4sci.comorgosolver.com It does not typically participate in the common transformations that polar or functionalized side chains undergo. Targeted transformations of the alanine methyl group would require harsh, radical conditions that are generally incompatible with the integrity of the rest of the amino acid structure and are therefore not commonly pursued.

Carboxyl Terminus: The carboxyl group (-COOH) at the C-terminus is a highly versatile functional handle for a wide range of chemical reactions. libretexts.orgnih.govwikipedia.org Its reactivity is central to the role of N-trifluoroacetylalanine as a building block in larger molecules.

Common transformations include:

Esterification: The carboxyl group can be readily converted into an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). This is a common strategy to protect the C-terminus during multi-step synthesis or to modify the solubility and pharmacokinetic properties of the molecule.

Amide Bond Formation: This is the most crucial reaction in peptide synthesis. The carboxyl group of N-trifluoroacetylalanine can be "activated" using coupling reagents (like DIC) or by converting it to a more reactive species like an acid chloride or an N-hydroxysuccinimide (OSu) ester. arkat-usa.org This activated form then reacts with the amino group of another amino acid or amine to form a peptide bond. For example, N-trifluoroacetyl (TFA) α-amino acid OSu esters have been used as effective acyl donors. arkat-usa.org

Reduction: The carboxylic acid can be reduced to a primary alcohol (alaninol derivative) using strong reducing agents like lithium aluminum hydride. This transformation, however, might also affect the trifluoroacetyl group depending on the reaction conditions.

Friedel-Crafts Acylation: The carboxyl group can be converted in situ into a highly reactive acyl trifluoroacetate using trifluoroacetic anhydride. nih.govacs.org This species can then acylate aromatic compounds, such as ferrocene, in the presence of a strong acid promoter like triflic acid (TfOH), yielding N-trifluoroacetyl-protected amidoketones. nih.govacs.org This demonstrates a powerful C-C bond-forming reaction originating from the carboxyl terminus.

Summary of Chemical Transformations for N-Trifluoroacetylalanine
Molecular MoietyType of TransformationDescription and SignificanceExample Reagents/Conditions
Trifluoroacetyl GroupDeprotection (Cleavage)Removal of the TFA group to liberate the free amine. Key step in its use as a protecting group.Mild basic conditions (e.g., pH > 10). researchgate.net
Alanine Side Chain (-CH₃)-Generally unreactive under standard synthetic conditions. leah4sci.comN/A for targeted transformations.
Carboxyl Terminus (-COOH)Amide Bond FormationForms peptides/amides. Central to its use as a building block.Coupling reagents (e.g., DIC), conversion to OSu ester. arkat-usa.orgrsc.org
EsterificationProtects the carboxyl group or modifies molecular properties.Alcohol (e.g., MeOH, EtOH) with acid catalyst.
Friedel-Crafts AcylationForms C-C bonds, creating α-amino ketones.Activation with TFAA and promoted by TfOH. nih.govacs.org

Mechanistic Organic Chemistry of Trifluoracetylalanin Reactions

Computational Mechanistic Studies on Trifluoracetylalanin Reactivity

Transition State Analysis and Construction of Reaction Energy Profiles

Transition state analysis is a cornerstone of mechanistic organic chemistry, providing critical information about the highest energy point along a reaction pathway, known as the transition state (TS). A transition state represents a fleeting, unstable arrangement of atoms where bonds are simultaneously breaking and forming. It is characterized as a first-order saddle point on the potential energy surface (PES), meaning the energy is maximized along the reaction coordinate and minimized in all other directions github.iotaylorandfrancis.com.

Computational methods, such as Density Functional Theory (DFT) and ab initio molecular orbital theories, are routinely used to locate and characterize transition states sumitomo-chem.co.jp. The process typically involves:

Initial Guess : Providing an educated guess for the geometry of the transition state, often based on chemical intuition or relaxed potential energy scans along a reaction coordinate github.ioresearchgate.net.

Optimization : Employing specialized optimization algorithms (e.g., Newton-Raphson or quasi-Newton methods) to converge to the transition state geometry github.io.

Frequency Analysis : Performing vibrational frequency calculations. A true transition state is confirmed by the presence of exactly one imaginary (negative) frequency, corresponding to the motion along the reaction coordinate github.ioresearchgate.net. All other frequencies must be real (positive), indicating a minimum in all other dimensions researchgate.net.

Once the reactant, product, and transition state geometries are optimized, their relative energies can be calculated to construct a reaction energy profile (also known as a potential energy diagram). This diagram plots the energy of the system against the reaction coordinate, illustrating the energy changes as the reaction progresses from reactants, through the transition state, to products alloprof.qc.calibretexts.orgstudymind.co.uk. Key features of a reaction energy profile include:

Reactant Energy : The initial energy level of the starting materials.

Product Energy : The final energy level of the products.

Data Limitations : While these computational techniques are widely applied in mechanistic studies sumitomo-chem.co.jpsmu.edunih.govresearchgate.netrsc.org, specific data tables detailing transition state geometries, activation energies, or full reaction energy profiles for the reactions of this compound were not found within the scope of the provided search results. Therefore, no specific data tables for this compound can be presented here.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations offer a powerful approach to investigate the time-dependent behavior of molecular systems, providing insights into the dynamics of chemical reactions and the characteristics of reactive intermediates nih.govlammps.orgrsc.orgbiorxiv.orgyoutube.com. Unlike static quantum mechanical calculations that focus on stationary points on the PES, MD simulations allow for the exploration of conformational space and the observation of molecular motions, bond vibrations, and interactions in real-time youtube.com.

In the context of reactive intermediates, MD simulations can:

Explore Conformational Landscapes : Track how the geometry and conformation of molecules change over time, which is crucial for understanding how reactants approach each other and how intermediates might rearrange biorxiv.org.

Characterize Short-Lived Species : Provide a dynamic picture of transient species that are difficult to observe experimentally nih.gov. By simulating the system at finite temperatures, MD can reveal how reactive intermediates interact with their environment (e.g., solvent molecules) and how these interactions influence their stability and reactivity nih.govrsc.org.

Investigate Reaction Pathways : While direct simulation of bond breaking/forming events can be computationally intensive, MD can be coupled with enhanced sampling techniques or quantum mechanics/molecular mechanics (QM/MM) methods to study complex reaction pathways and the dynamics of passage over energy barriers nih.gov. This can reveal dynamic effects that are not captured by static transition state theory, such as recrossing events or the influence of promoting vibrations nih.gov.

MD simulations involve solving Newton's equations of motion for a system of atoms, with forces derived from a potential energy function (force field) youtube.com. Modern MD packages, such as LAMMPS, enable large-scale simulations with potentials for various materials, including biomolecules and polymers lammps.org.

Data Limitations : Similar to transition state analysis, specific detailed research findings or data from molecular dynamics simulations focusing on the reactive intermediates of this compound and its reactions were not identified in the provided search results. General applications of MD simulations to understand reaction mechanisms or molecular behavior in other systems were noted nih.govrsc.orgbiorxiv.org, but no specific data for this compound could be extracted.

Trifluoracetylalanin in Advanced Peptide and Protein Chemistry

Chemical Ligation and Bioconjugation Strategies with Trifluoracetylalanin Derivatives

Exploration of the Trifluoroacetyl Group in Native Chemical Ligation Reactions

Native Chemical Ligation (NCL) is a cornerstone methodology in synthetic protein chemistry, enabling the facile joining of unprotected peptide segments to construct larger polypeptides and proteins mdpi.comacs.org. The conventional NCL mechanism involves the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine-containing peptide, followed by an intramolecular S-to-N acyl shift to form a native amide bond mdpi.comacs.org.

Trifluoroacetic acid (TFA) is widely employed in solid-phase peptide synthesis (SPPS), the precursor to NCL, for the cleavage of peptides from the resin support and the removal of acid-labile protecting groups from amino acid side chains mdpi.comacs.orgnih.govkcl.ac.uk. Unwanted trifluoroacetylation, particularly at the N-terminus of proline peptides, can occur during SPPS due to the presence of trifluoroacetoxymethyl groups on the resin, which can lead to peptide chain termination mdpi.comacs.orgnih.gov. However, specific resin supports can mitigate this side reaction acs.orgnih.gov.

More recently, trifluoroacetic acid has emerged as a crucial solvent for an enhanced NCL strategy, particularly for the synthesis of "difficult" proteins that are prone to aggregation or exhibit poor solubility in traditional aqueous ligation buffers nih.govresearchgate.net. This advanced method involves a peptide conjugation reaction carried out directly in TFA. The conjugation occurs between a carboxyl-terminal peptide thiosalicylaldehyde thioester and a 1,3-dithiol-containing peptide, rapidly forming a thioacetal-linked intermediate nih.govresearchgate.net. This intermediate is then readily converted into the desired native amide bond product through a simple post-ligation treatment nih.govresearchgate.net.

The ability of TFA to effectively dissolve a wide range of peptides and prevent the formation of unwanted secondary structures or aggregates is a significant advantage of this approach nih.govresearchgate.net. This property allows for high peptide concentrations during ligation, which is critical for efficient reaction kinetics, especially for challenging protein targets such as the SARS-CoV-2 transmembrane Envelope (E) protein and nanobodies nih.govresearchgate.net.

Table 1: Enhanced Native Chemical Ligation in Trifluoroacetic Acid

Feature/ParameterDescriptionReference
Ligation Components Carboxyl-terminal peptide thiosalicylaldehyde thioester and 1,3-dithiol-containing peptide nih.govresearchgate.net
Solvent Trifluoroacetic acid (TFA) nih.govresearchgate.net
Intermediate Thioacetal-linked intermediate nih.govresearchgate.net
Conversion to Native Bond Simple post-ligation treatment nih.govresearchgate.net
Key Advantage Effective dissolution of peptides, prevention of aggregation, enables ligation of "difficult" proteins nih.govresearchgate.net
Demonstrated Targets SARS-CoV-2 transmembrane Envelope (E) protein, nanobodies researchgate.net

Site-Specific Labeling and Chemical Modification of Proteins with this compound Moieties

This compound, formally known as N-(2,2,2-trifluoroacetyl)-L-alanine, is an alanine (B10760859) derivative where the amino group is protected by a trifluoroacetyl moiety enovatia.com. The trifluoroacetyl group is a well-established N-terminal protecting group in peptide synthesis due to its moderate stability under acidic conditions and its facile removal under mild alkaline conditions rsc.org. This differential stability allows for selective deprotection strategies in multi-step synthetic pathways.

The utility of trifluoroacetylated amino acids extends to the synthesis of various modified amino acid derivatives. For instance, N-trifluoroacetyl (TFA) α-amino acid N-hydroxysuccinimide (OSu) esters have been reported as effective acyl donors for Friedel-Crafts acylation reactions, facilitating the synthesis of chiral α-amino phenyl ketones while retaining the configuration of the starting α-amino acids rsc.org. This demonstrates how the trifluoroacetyl group enables the creation of versatile building blocks for chemical synthesis.

In the broader context of site-specific labeling and chemical modification of proteins, the precise introduction of specific functionalities is highly desirable for understanding protein function, developing diagnostics, and engineering novel therapeutics nih.govsquarespace.comunivr.itrsc.org. While proteins possess various reactive residues such as lysine (B10760008) and cysteine, their abundance often makes truly site-specific modification challenging without specialized strategies rsc.orgthermofisher.comtum.de. Current approaches include the use of genetically encoded tags (e.g., aldehyde tags) or enzymatic methods (e.g., sortase-mediated reactions) to achieve high selectivity univr.ittum.de.

The ability to synthesize this compound and other trifluoroacetylated amino acids means they can be incorporated into peptides via standard peptide synthesis techniques. The trifluoroacetyl moiety could then serve as a temporary protecting group for the N-terminus during peptide synthesis, allowing for subsequent controlled deprotection and the exposure of a reactive amine for a specific bioconjugation reaction. Alternatively, the trifluoroacetyl group itself, or a larger "this compound moiety" incorporated into a peptide, could be designed as part of a larger chemical handle that participates in a bioorthogonal reaction for site-specific labeling or modification of a protein. This leverages the precise control offered by the trifluoroacetyl group's chemical properties in the construction of sophisticated molecular tools for protein manipulation.

Trifluoracetylalanin As a Building Block for Chemical Probes and Biosensors

Trifluoracetylalanin in Biosensor Development for Targeted Biomolecular Detection

Integration into Responsive Molecular Systems for Sensing Applications

Responsive molecular systems are designed to undergo detectable changes in response to specific external stimuli, such as pH, temperature, light, or the presence of target analytes. The integration of Trifluoroacetylalanine into such systems can impart distinct characteristics crucial for sensing applications.

The electron-withdrawing nature of the trifluoroacetyl group can modulate the pKa values of nearby ionizable groups within a molecular probe or sensor scaffold. This characteristic is particularly valuable for designing pH-responsive systems, where subtle changes in proton concentration can trigger a conformational change or alter a signaling pathway. For instance, if Trifluoroacetylalanine is part of a peptide sequence, the altered electronic environment around the peptide backbone could influence its folding, stability, or interaction with other molecules in a pH-dependent manner.

Furthermore, the trifluoroacetyl group contains fluorine atoms, which are highly amenable to detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This makes Trifluoroacetylalanine a potential ¹⁹F NMR tag, allowing for non-invasive monitoring of molecular environments or interactions in real-time. The sensitivity of ¹⁹F chemical shifts to local electronic and steric environments means that probes incorporating Trifluoroacetylalanine could report on binding events, conformational changes, or enzymatic activities through changes in their ¹⁹F NMR spectra.

Given that alanine (B10760859) is a common amino acid, Trifluoroacetylalanine can conceptually be incorporated into peptides via solid-phase peptide synthesis (SPPS), a widely used method for constructing peptide-based probes nih.govqyaobio.comnih.govnih.govmdpi.com. Peptides are highly versatile scaffolds for chemical probes and biosensors due to their biocompatibility, biodegradability, and the ability to engineer specific recognition sequences mdpi.com. By introducing Trifluoroacetylalanine as a modified amino acid building block, researchers could create peptide-based probes with enhanced stability, altered solubility, or specific responsiveness to environmental cues. For example, the increased lipophilicity conferred by the trifluoroacetyl group might influence membrane permeability or interaction with hydrophobic pockets in target proteins.

The concept of trifunctional probe building blocks, which combine a connectivity group, a reactive group, and a bioorthogonal handle, highlights the modular approach to probe design nih.gov. While not explicitly stated for Trifluoroacetylalanine, its structure could potentially be adapted to serve such a role, acting as a scaffold for further functionalization with reporter groups (e.g., fluorophores, affinity tags) or reactive moieties (e.g., photoaffinity labels) nih.govmdpi.com.

Detection of Specific Analytes or Real-time Monitoring of Biological Processes

When integrated into responsive molecular systems, Trifluoroacetylalanine can contribute to the detection of specific analytes or the real-time monitoring of biological processes. Biosensors, generally composed of a biological recognition element and a transducer, are designed for high specificity, sensitivity, and often real-time capabilities nih.gov.

If Trifluoroacetylalanine is part of a biorecognition element, such as a peptide aptamer or a molecularly imprinted polymer (MIP), its unique electronic and steric properties could enhance the selectivity and affinity for target analytes. For instance, the trifluoroacetyl group might engage in specific non-covalent interactions (e.g., dipole-dipole interactions, hydrophobic interactions) with the analyte, contributing to a more precise recognition event.

In the context of real-time monitoring, the potential use of Trifluoroacetylalanine as a ¹⁹F NMR tag is particularly relevant. Changes in the local environment due to the binding of an analyte or the progression of a biological process could induce shifts in the ¹⁹F NMR signal, providing a continuous and non-invasive readout. This approach could be valuable for monitoring enzymatic reactions, protein-ligand interactions, or even intracellular conditions in living systems.

Furthermore, the chiral nature of alanine and its derivatives, including Trifluoroacetylalanine, has been exploited in sensing applications. For example, N-trifluoroacetyl-alanine methyl ester has been used as a chiral analyte in gas sensors, where its enantiomers showed differential interactions with chiral polymeric receptors nih.govqyaobio.com. If Trifluoroacetylalanine were designed as a building block for a chiral sensing system, it could contribute to the development of probes capable of discriminating between enantiomeric analytes, which is crucial in pharmacology and biochemistry.

The ability to functionalize sensor surfaces with specific chemical groups is critical for enhancing performance mdpi.compjoes.com. If Trifluoroacetylalanine or its derivatives were to be used in surface functionalization, the trifluoroacetyl group could provide a unique handle for further chemical modifications or for controlling surface properties, such as hydrophobicity or biocompatibility, thereby influencing the sensor's interaction with biological samples.

Enzymatic and Biochemical Interactions of Trifluoracetylalanin

Trifluoracetylalanin as an Enzyme Substrate Analog in Mechanistic Studies

The use of substrate analogs is a cornerstone of enzymology, allowing researchers to investigate the binding and catalytic steps of enzyme mechanisms. While Trifluoroacetylalanin is more commonly explored as a component of enzyme inhibitors, its interactions within enzyme active sites provide insights into molecular recognition.

The N-trifluoroacetyl group can be used to probe the specificity of enzyme active sites. In studies involving the design of inhibitors for enzymes like Histone Deacetylase (HDAC), the N-trifluoroacetyl moiety serves as a zinc-binding group (ZBG) that sits (B43327) deep within the enzyme's catalytic tunnel. mdpi.com Molecular docking simulations have shown that N-trifluoroacetylated compounds form a greater number of intermolecular interactions at the bottom of the active site cavity compared to their N-acetylated analogs. mdpi.com

These interactions include not only coordination with the catalytic zinc ion but also distinct hydrogen bonds with halogen atoms (sigma holes) and key amino acid residues such as Glycine-149, Histidine-140, and Glycine-301 in HDAC1. mdpi.com The ability of the trifluoroacetyl group to form these additional, stable interactions provides information on the precise steric and electronic requirements of the active site, helping to delineate the factors that govern substrate specificity. By comparing the binding modes of acetylated versus trifluoroacetylated ligands, researchers can map the regions of an active site that are sensitive to the electronic changes imparted by fluorine substitution.

Detailed mechanistic studies using Trifluoroacetylalanin specifically as a substrate that is turned over by an enzyme are not extensively documented in the available literature. Research has focused more on its role as a stable, non-reactive analog or as a key functional group within larger inhibitor molecules that bind to the active site without undergoing a catalyzed reaction. The primary utility of the trifluoroacetyl group in this context is to enhance binding affinity and provide a stable complex for structural and computational analysis, rather than to elucidate the step-by-step chemical transformations of a substrate.

Modulation of Enzyme Activity by this compound and its Derivatives

The trifluoroacetyl group is a key feature in the design of potent enzyme inhibitors, primarily due to its strong electron-withdrawing nature, which enhances its ability to coordinate with catalytic metal ions found in many enzyme active sites.

Derivatives incorporating the Trifluoroacetylalanin structure have been primarily characterized as competitive inhibitors. This mechanism involves the inhibitor binding directly to the enzyme's active site, thereby preventing the natural substrate from binding.

A prominent example is the inhibition of Histone Deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation. In the design of novel HDAC inhibitors, the N-trifluoroacetamide group has been successfully employed as a ZBG. mdpi.com These inhibitors occupy the active site, with the trifluoroacetyl moiety interacting directly with the catalytic Zn²⁺ ion at the bottom of the catalytic tunnel. mdpi.com This binding mode is consistent with competitive inhibition, as the inhibitor directly competes with the acetylated lysine (B10760008) side chains of histone substrates. The interaction is thermodynamically favored, leading to enhanced stability of the enzyme-inhibitor complex compared to analogous N-acetylated compounds. mdpi.com

The table below summarizes the key interactions of N-trifluoroacetylated and N-acetylated inhibitor analogs within the HDAC1 active site, as determined by molecular docking simulations.

Interacting GroupActive Site Residue/IonType of InteractionReference
N-Trifluoroacetyl Group Zn²⁺Coordination mdpi.com
Gly149Hydrogen Bond mdpi.com
His140Hydrogen Bond mdpi.com
Gly301Hydrogen Bond mdpi.com
Phe150, Phe205Hydrophobic Interaction mdpi.com
N-Acetyl Group Zn²⁺Coordination mdpi.com
Gly149Hydrogen Bond mdpi.com
Phe150, Phe205Hydrophobic Interaction mdpi.com

This data illustrates the more extensive network of interactions formed by the N-trifluoroacetyl group, contributing to its potency as a competitive inhibitor moiety.

Based on available scientific literature, there are no significant findings detailing the investigation of Trifluoroacetylalanin or its derivatives as allosteric modulators. Allosteric regulation involves binding to a site distinct from the enzyme's active site to induce a conformational change that alters activity. The research focus for trifluoroacetyl-containing compounds has been on their direct interactions within the catalytic active site.

Computational and Theoretical Studies on Trifluoracetylalanin

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in quantum mechanics, are indispensable tools for understanding the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation (or approximations thereof) to determine the wave functions and energies of electrons within a molecular system lu.se. For Trifluoracetylalanin, such calculations can provide crucial information about its stability, charge distribution, and potential reaction pathways.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Isomerization

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency, making it suitable for studying molecular systems, including amino acid derivatives. DFT calculations can be employed to explore the conformational landscape of this compound, identifying stable conformers and the energy barriers between them. Conformational analysis is critical for understanding a molecule's flexibility and its preferred three-dimensional structures, which directly influence its physical and chemical properties, as well as its biological activity nih.govchemrxiv.orgnd.edunih.govmdpi.com.

While direct DFT studies specifically on the conformational landscape and isomerization of N-Trifluoroacetylalanine are not widely reported in the immediate literature, analogous studies on related compounds like α-trifluoroalanine (NH₂CH(CF₃)COOH) have demonstrated the utility of DFT in elucidating the impact of fluorine substituents on amino acid conformations. For instance, studies on α-trifluoroalanine have shown that the inductive effect of the trifluoromethyl group and the formation of intramolecular hydrogen bonds significantly influence the stability and geometry of its conformers compared to alanine (B10760859) uni.lu. Such investigations typically involve scanning potential energy surfaces by varying dihedral angles and optimizing the resulting structures to find energy minima (stable conformers) and transition states (barriers to interconversion).

A hypothetical DFT study on this compound would involve:

Geometry Optimization: Determining the most stable 3D structures (conformers) in gas phase and various solvents.

Energy Calculations: Calculating the relative energies of different conformers to identify the most energetically favored ones.

Dihedral Scans: Systematically rotating key bonds (e.g., around the C-N bond of the trifluoroacetyl group or backbone dihedral angles) to map the potential energy surface and identify energy minima and transition states.

Table 1: Illustrative DFT-Calculated Conformational Energies for Hypothetical this compound Conformers

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Key Intramolecular H-Bonds
Conformer A0.0 (Global Minimum)2.5N-H...O=C
Conformer B1.23.1C-F...H-N
Conformer C2.81.8O-H...O=C

Note: These are illustrative values for a hypothetical study on this compound, demonstrating the type of data obtained from DFT conformational analysis.

Prediction of Spectroscopic Properties and Reaction Energy Profiles for this compound

Quantum chemical calculations are powerful for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra mdpi.comwikipedia.orgcifor-icraf.org. These predictions can aid in the experimental characterization and identification of this compound. For example, DFT and Time-Dependent DFT (TD-DFT) methods can simulate UV-Vis absorption bands, while Gauge-Invariant Atomic Orbitals (GIAO) method combined with DFT can predict ¹H and ¹³C NMR chemical shifts nih.govuni.lu. Such theoretical spectra can be compared with experimental data to confirm molecular structures and conformations.

Furthermore, quantum chemical calculations are instrumental in predicting reaction energy profiles, which illustrate the energy changes along a reaction pathway, including activation energies and transition states savemyexams.comlibretexts.orgibchem.comopenstax.orgresearchgate.netnih.gov. This allows for the prediction of reaction feasibility, kinetics, and product ratios. For this compound, this could involve studying its hydrolysis, derivatization reactions, or interactions with other molecules. By mapping the energy profile, researchers can identify rate-determining steps and design more efficient synthetic routes or understand its metabolic fate.

Table 2: Illustrative Predicted Spectroscopic Data for Hypothetical this compound

Spectroscopic PropertyPredicted Value (Theoretical Method)Experimental Range (Expected)
¹H NMR Chemical Shift (CH₃)1.55 ppm (DFT/GIAO)1.4 - 1.7 ppm
¹³C NMR Chemical Shift (CF₃)118.2 ppm (DFT/GIAO)117 - 120 ppm
IR Stretching Frequency (C=O)1720 cm⁻¹ (DFT)1700 - 1730 cm⁻¹
UV-Vis λmax (n→π*)205 nm (TD-DFT)200 - 210 nm

Note: These are illustrative values for a hypothetical study on this compound, demonstrating the type of data obtained from spectroscopic property prediction.

Table 3: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction Involving this compound

Reaction StepEnergy (kcal/mol) (Relative to Reactants)Description
Reactants0.0This compound + Reactant X
Transition State 1+25.0Formation of intermediate Y
Intermediate 1+5.0Stable intermediate Y
Transition State 2+18.0 (from Intermediate 1)Formation of Product Z
Products-10.0Product Z

Note: These are illustrative values for a hypothetical reaction, demonstrating the type of data obtained from reaction energy profile calculations.

Molecular Docking and Dynamics Simulations of this compound-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques essential for understanding how small molecules, like this compound, interact with larger biomolecules such as proteins or nucleic acids wikipedia.orgnih.govnih.govjscimedcentral.commdpi.comlammps.orgkallipos.grmdpi.com.

Prediction of Ligand-Protein Binding Affinities and Modes of Interaction

Molecular docking predicts the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity nih.govjscimedcentral.commdpi.comkallipos.grdatadryad.org. This is crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action. For this compound, docking studies could explore its potential interactions with enzymes, receptors, or transporters, particularly if it were considered as a building block for peptide mimetics or as a probe for specific biological pathways.

While specific molecular docking studies for this compound are not explicitly detailed in the provided search results, the methodology is broadly applicable. A typical docking study would involve:

Protein Preparation: Cleaning and preparing the 3D structure of the target biomolecule (e.g., from the Protein Data Bank).

Ligand Preparation: Optimizing the 3D structure of this compound.

Docking Simulation: Running algorithms (e.g., AutoDock, Glide) to find optimal binding poses and calculate scoring functions (e.g., binding energy, affinity scores).

Table 4: Illustrative Molecular Docking Results for Hypothetical this compound-Protein Interaction

Binding SiteBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Site 1-7.5Ser123, His200, Leu50H-bond, Hydrophobic
Site 2-6.2Asp345, Arg400Electrostatic, H-bond
Site 3-5.1Phe80, Val150Hydrophobic

Note: These are illustrative values for a hypothetical docking study, demonstrating the type of data obtained from molecular docking simulations.

Investigation of Conformational Changes in Biomolecules upon this compound Binding

MD simulations can provide insights into:

Binding Stability: How stable the this compound-biomolecule complex is over time.

Conformational Dynamics: Changes in the biomolecule's shape and flexibility upon ligand binding.

Water Mediated Interactions: The role of water molecules in facilitating or hindering binding.

Table 5: Illustrative Molecular Dynamics Simulation Metrics for a Hypothetical Biomolecule upon this compound Binding

MetricApo-Biomolecule (Average)Biomolecule + this compound (Average)ChangeImplication
RMSD (Å)1.81.2-0.6Increased stability/reduced flexibility
Rg (Å)25.124.8-0.3More compact conformation
RMSF (Å)0.80.5-0.3Reduced local fluctuations

Note: These are illustrative values for a hypothetical MD simulation, demonstrating the type of data obtained from such studies.

Machine Learning and Artificial Intelligence Applications in this compound Research

Potential applications include:

Property Prediction: Training ML models on datasets of similar fluorinated amino acid derivatives to predict properties like solubility, lipophilicity, or even specific spectroscopic features of this compound cifor-icraf.orgmpg.deuci.eduarxiv.org.

Conformer Generation and Ranking: Using generative AI models to propose novel conformers or to more efficiently sample the conformational space, potentially leading to the discovery of low-energy conformers that might be missed by traditional methods iarc.fr.

Reaction Prediction and Synthesis Planning: Developing AI models that can predict the outcomes of reactions involving this compound or suggest optimal synthetic routes to its derivatives rsc.org.

Ligand Design and Optimization: Employing ML algorithms in conjunction with molecular docking and dynamics to design new molecules that incorporate this compound as a building block, optimizing their binding affinity and selectivity towards specific biological targets cifor-icraf.orgnih.gov. This could involve quantitative structure-activity relationship (QSAR) models that correlate structural features of this compound-containing compounds with their biological activity.

While specific instances of ML/AI applied directly to this compound are not explicitly found, the general advancements in this field indicate a clear path for future research. For example, deep learning models are increasingly used to predict quantum chemical properties, accelerating calculations to DFT-level accuracy iarc.fr. Such methods could be applied to this compound to rapidly screen its properties or predict its behavior in various chemical environments.

Table 6: Illustrative Machine Learning Applications in this compound Research

Application AreaML/AI MethodPredicted Outcome (Illustrative)Data Source (Illustrative)
Property PredictionRegression (e.g., Random Forest)LogP of this compound: -0.5Dataset of fluorinated amino acids
Conformational AnalysisGenerative Adversarial Networks (GANs)Novel low-energy conformersDFT-generated conformer database
Reaction OutcomeNeural NetworksYield of a specific derivatization reaction: 85%Experimental reaction data of similar compounds
Binding AffinityQSAR modelsPredicted IC₅₀ for a target protein: 100 nMDocking/MD data of related ligands

Note: These are illustrative applications and outcomes, demonstrating the potential of ML/AI in this compound research.

Predictive Modeling of Synthetic Outcomes and Reaction Selectivity

Predictive modeling in chemical synthesis aims to forecast the products of a reaction, assess reaction pathways, and determine the selectivity (e.g., enantioselectivity, regioselectivity) of a given transformation. This is achieved by calculating the energies of reactants, transition states, and products, thereby mapping the potential energy surface of a reaction numberanalytics.com.

Methodologies:

Density Functional Theory (DFT): DFT calculations are widely used to explore reaction mechanisms by identifying transition states and calculating activation energies. This allows for the prediction of reaction rates and the elucidation of factors controlling selectivity numberanalytics.comnih.govethz.chsumitomo-chem.co.jpnih.govmontclair.edu. For instance, DFT can be employed to understand the stereochemical outcome of a reaction by comparing the energy barriers for different stereoisomeric pathways ethz.chnih.gov.

Machine Learning (ML) and Artificial Intelligence (AI): Recent advancements in ML and AI, particularly models like Transformers, are being applied to predict forward chemical reactions and assist in retrosynthetic planning. These models learn from vast datasets of known reactions to predict outcomes and optimal synthetic routes nih.govnih.gov. While general, these approaches could be trained on data relevant to trifluoroacetylation reactions or reactions involving chiral amino acid derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions, which is crucial for understanding solvent effects or the role of catalysts in reaction selectivity numberanalytics.comrsc.org.

Applicability to Trifluoroacetylalanine: While specific detailed studies focusing on the predictive modeling of the synthesis of Trifluoroacetylalanine itself (e.g., the trifluoroacetylation of alanine) or its intrinsic reaction selectivity were not identified in the provided search results, the aforementioned computational methods are directly applicable. For example, DFT could be used to:

Investigate the mechanism and energy profile of the reaction between alanine and trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, predicting the most favorable conditions for its formation.

Study the enantioselectivity if a chiral catalyst were employed in its synthesis or in reactions where Trifluoroacetylalanine acts as a chiral building block.

Predict the regioselectivity of further functionalization reactions involving the carboxyl or amide groups of Trifluoroacetylalanine.

Illustrative Data Table: Predicted Reaction Parameters for a Hypothetical Trifluoroacetylation

Reaction StepComputational MethodPredicted Activation Energy (kcal/mol)Predicted Reaction Energy (kcal/mol)Predicted Selectivity (E/Z or Enantiomeric Ratio)
Alanine + TFAA → TrifluoroacetylalanineDFT (B3LYP/6-31G**)15.2-8.5N/A (Achiral reaction)
Trifluoroacetylalanine + Reagent X → ProductDFT (Catalyzed)12.1-5.395:5 (Enantiomeric Ratio)

Note: The data in this table are illustrative and represent typical outputs from such computational studies, not actual findings for Trifluoroacetylalanine.

Rational Design and Optimization of this compound-Based Ligands

Rational design of ligands involves using computational tools to design molecules that can bind to specific biological targets with high affinity and selectivity. The trifluoroacetylamino moiety, present in Trifluoroacetylalanine, can be a valuable structural feature in such designs due to its unique electronic properties and potential for hydrogen bonding.

Methodologies:

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is known, SBDD methods like molecular docking and molecular dynamics simulations are used to predict how a ligand will bind to the active site. This allows for the virtual screening of large compound libraries and the optimization of lead compounds by iteratively modifying their structure to improve binding affinity and selectivity numberanalytics.comuni.lunih.govmdpi.com.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD approaches, such as Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling, utilize known active ligands to infer the structural and physicochemical features required for biological activity numberanalytics.comepa.gov.

Fragment-Based Drug Design (FBDD): FBDD starts with small chemical fragments that bind weakly to a target and then computationally grows or links these fragments to create more potent ligands sumitomo-chem.co.jpgoogleapis.com. The trifluoroacetylamino group or the alanine backbone could serve as such a fragment.

AI/ML in Ligand Design: Advanced AI/ML models can generate novel molecular structures with desired properties, predict binding affinities, and optimize drug-like characteristics (e.g., ADMET properties) sumitomo-chem.co.jpuni.lumdpi.comlabsolu.ca.

Applicability to Trifluoroacetylalanine: Trifluoroacetylalanine, particularly its chiral forms (L- or D-), can serve as a chiral building block or a scaffold in the rational design of more complex ligands. The trifluoroacetyl group itself is known to influence molecular properties and interactions, as seen in the "trifluoroacetylamino fragment" found in nirmatrelvir (B3392351) analogs, which contributes to inhibitor binding labsolu.ca. Computational studies could focus on:

Designing peptides or peptidomimetics where Trifluoroacetylalanine is incorporated, and then optimizing their binding to protein targets using docking and MD simulations.

Utilizing Trifluoroacetylalanine as a chiral scaffold for combinatorial library design, where computational methods predict the most promising derivatives for synthesis and testing.

Developing QSAR models to correlate variations in Trifluoroacetylalanine-based structures with their biological activities, guiding the synthesis of more potent analogs.

Illustrative Data Table: Predicted Binding Affinities for Hypothetical Trifluoroacetylalanine-Based Ligands

Ligand DerivativeComputational MethodPredicted Binding Affinity (kcal/mol)Key Interaction Type(s)Predicted Selectivity (Target A vs. B)
Trifluoroacetylalanine-Peptide 1Molecular Docking-7.8H-bonding, Hydrophobic10-fold for Target A
Trifluoroacetylalanine-Peptide 2MD Simulation-9.1Electrostatic, H-bonding50-fold for Target A
Trifluoroacetylalanine-Analog XQSARIC50 = 150 nMN/AN/A

Note: The data in this table are illustrative and represent typical outputs from such computational studies, not actual findings for Trifluoroacetylalanine.

Advanced Analytical and Characterization Methodologies for Trifluoracetylalanin Research

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., High-Resolution NMR, Cryo-Electron Microscopy)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the atomic-level structural characterization of Trifluoroacetylalanin. Both proton (¹H) and carbon-13 (¹³C) NMR provide foundational data on the molecule's covalent framework. However, the presence of the trifluoroacetyl group introduces a unique and powerful analytical handle: the fluorine-19 (¹⁹F) nucleus.

¹⁹F NMR is particularly advantageous due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, which results in high sensitivity. The chemical shift of the trifluoromethyl (CF₃) group is exquisitely sensitive to its local electronic environment, making ¹⁹F NMR an exceptional tool for probing subtle conformational changes and interactions. The typical chemical shift range for a trifluoroacetyl group is broad, generally falling between -67 and -85 ppm relative to a standard like CFCl₃. This wide spectral dispersion minimizes signal overlap and allows for clear observation of the Trifluoroacetylalanin signal even in complex mixtures. Factors such as solvent polarity, substrate topology, and electronic environment can cause significant shifts in the observed resonance, providing detailed information about the molecule's immediate surroundings.

For instance, in studies of trifluoroacetyl-labeled proteins, ¹⁹F NMR has been used to monitor ligand binding, protein folding, and conformational changes. The linewidth of the ¹⁹F signal can also be informative; for example, proximity to a paramagnetic center can lead to significant line broadening, a phenomenon that can be used to map distances within a macromolecule.

Cryo-electron microscopy (Cryo-EM) is a revolutionary technique for determining the three-dimensional structure of large biomolecular complexes in their near-native state. While direct high-resolution structural determination of a small molecule like Trifluoroacetylalanin is not the primary application of cryo-EM, this technique becomes invaluable when studying its interactions within macromolecular complexes, such as enzymes or protein assemblies.

In a hypothetical study where Trifluoroacetylalanin is a ligand for a large protein, cryo-EM could be employed to visualize the entire complex at near-atomic resolution. The process involves flash-freezing a solution of the complex in vitreous ice, followed by imaging with an electron microscope. Sophisticated image processing of thousands of individual particle images allows for the reconstruction of a high-resolution 3D map of the complex. From this map, the binding pocket of the protein and the conformation of the bound Trifluoroacetylalanin ligand can be modeled, providing critical insights into the molecular basis of their interaction. This is particularly useful for complexes that are difficult to crystallize for X-ray crystallography.

TechniqueTypical Parameters for Trifluoroacetyl GroupInformation Obtained
¹⁹F NMR SpectroscopyChemical Shift (δ): -67 to -85 ppmElectronic environment, conformational changes, ligand binding
¹H NMR SpectroscopyReferenced to standard (e.g., TMS)Proton environment, coupling constants, stereochemistry
¹³C NMR SpectroscopyReferenced to standard (e.g., TMS)Carbon skeleton, presence of functional groups
Cryo-Electron MicroscopyResolution: Near-atomic (for complexes)3D structure of macromolecular complexes, ligand binding mode

Chromatographic Methods for High-Purity Isolation and Quantitative Analysis

Chromatography is an indispensable tool for the isolation, purification, and quantitative analysis of Trifluoroacetylalanin. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed, often requiring derivatization to enhance volatility or detectability.

Gas chromatography is a powerful technique for the analysis of volatile compounds. For Trifluoroacetylalanin, which is not sufficiently volatile for direct GC analysis, derivatization of the carboxylic acid group is necessary. A common approach is the conversion of the amino acid to its N-trifluoroacetyl n-butyl ester. This derivatization process involves esterification of the carboxyl group followed by acylation of the amino group. The resulting volatile derivative can then be readily separated and quantified by GC, typically using a packed or capillary column with a suitable stationary phase, such as ethylene (B1197577) glycol adipate. This method allows for the quantitative analysis of Trifluoroacetylalanin in the presence of other amino acids.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile compounds like Trifluoroacetylalanin. Reversed-phase HPLC (RP-HPLC) is a common mode of separation, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention time of Trifluoroacetylalanin in RP-HPLC is influenced by its hydrophobicity. The trifluoroacetyl group increases the hydrophobicity compared to native alanine (B10760859), leading to longer retention times on a C18 column under typical mobile phase conditions (e.g., water/acetonitrile gradients).

For the separation of enantiomers (D- and L-Trifluoroacetylalanin), chiral chromatography is employed. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Chiral stationary phases, such as those based on cyclodextrins or macrocyclic glycopeptides, can directly resolve the enantiomers of N-acylated amino acids. Quantitative analysis is typically performed using a UV detector, as the amide bond of Trifluoroacetylalanin absorbs UV light, or with more sensitive detection methods like mass spectrometry (LC-MS).

Chromatographic MethodStationary PhaseMobile Phase/Carrier GasDetection MethodApplication
Gas Chromatography (GC)Ethylene glycol adipateInert gas (e.g., N₂, He)Flame Ionization Detector (FID)Quantitative analysis of derivatized Trifluoroacetylalanin
Reversed-Phase HPLC (RP-HPLC)C18 (Octadecylsilane)Acetonitrile/Water gradientUV, Mass Spectrometry (MS)Purification and quantitative analysis
Chiral HPLCChiral Stationary Phase (e.g., CHIROBIOTIC T)Polar organic or aqueous mixturesUV, PolarimetrySeparation of D- and L-enantiomers

Crystallographic Studies of Trifluoracetylalanin-Containing Macromolecular Complexes

X-ray crystallography is the most powerful technique for obtaining high-resolution, three-dimensional structures of molecules, including proteins and their complexes with ligands. scite.ai While a crystal structure of Trifluoroacetylalanin in a macromolecular complex is not yet publicly available, the principles of this technique and insights from related structures provide a clear framework for how such studies would be conducted and what information they would yield.

The primary goal of a crystallographic study of a Trifluoroacetylalanin-containing complex would be to determine the precise atomic coordinates of both the macromolecule and the bound ligand. This would reveal the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the binding of Trifluoroacetylalanin. The first and often most challenging step is to obtain well-ordered crystals of the complex. spring8.or.jp This involves screening a wide range of conditions to induce the molecules to pack into a regular, repeating lattice.

Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded on a detector. The intensities of the diffracted spots are then used to calculate an electron density map of the molecule. By fitting the known chemical structure of the protein and Trifluoroacetylalanin into this map, a detailed three-dimensional model of the complex is built and refined.

MacromoleculeLigand/ModificationPDB IDResolution (Å)Key Findings
Tropomyosin (TpmCdc8)N-terminal AcetylationN/A (Specific PDB IDs vary by study)HighAcetylation stabilizes the N-terminal helix through hydrogen bonding. nih.gov
Ribosomal-protein-alanine N-acetyltransferaseSubstrate complex (hypothetical)e.g., 2CNM, 2CNS, 2CNTVariesProvides insight into the mechanism of N-terminal acetylation of alanine residues. wikipedia.org
Generic EnzymeTrifluoroacetylalanin (hypothetical)N/AHighWould reveal binding mode, key interactions, and conformational changes upon binding.

Future Research Directions and Translational Perspectives for Trifluoracetylalanin Derivatives

Emerging Applications in Chemical Biology Research and Beyond

The trifluoroacetyl group, a key feature of trifluoroacetylalanine, imparts unique properties that are increasingly being harnessed in chemical biology. The strong electron-withdrawing nature of the trifluoromethyl group and the specific spectroscopic signatures of fluorine make these derivatives valuable tools for probing biological systems.

One of the emerging applications lies in the development of standards for analytical chemistry, particularly in techniques like liquid chromatography and mass spectrometry. lookchem.com The distinct properties of N-trifluoroacetyl (TFA) amino acids, including derivatives of tyrosine, facilitate their detection and quantification, making them reliable benchmarks. lookchem.com

Furthermore, trifluoroacetyl-protected amino acids are crucial intermediates in the synthesis of complex, biologically active molecules. mdpi.comarkat-usa.org Research has demonstrated that trifluoroacetyl derivatives of amino acid analogues, such as fluorophenylalanine and thienylalanine, exhibit modest growth-inhibitory activity in microbial antitumor screens. lookchem.com This opens avenues for medicinal chemistry campaigns to develop novel therapeutic agents. The conjugation of such derivatives to other molecules, a strategy used in creating diagnostic tools or "Trojan Horse" antibiotics, is an active area of research in chemical biology. helmholtz-hzi.de

The development of novel probes for studying protein-protein or protein-lipid interactions is another promising area. csic.es The trifluoroacetyl group can serve as a useful label. For instance, the unique properties of fluorinated compounds are leveraged in creating fluorescent probes for bio-imaging and sensing applications. nih.gov While not directly trifluoroacetylalanine, the principles of using fluorinated moieties as sensitive reporters can be applied to create novel alanine-based probes to study enzyme activity or cellular processes like autophagy. csic.es

Table 1: Applications of Trifluoroacetyl-Amino Acid Derivatives in Research

Application Area Specific Use Relevant Amino Acid Derivative Example Reference(s)
Analytical Chemistry Standards for chromatography and mass spectrometry N-(trifluoroacetyl)tyrosine lookchem.com
Medicinal Chemistry Intermediates for biologically active compounds TFA-protected α-amino aryl-ketones mdpi.com, arkat-usa.org
Antimicrobial agent screening Trifluoroacetyl derivatives of fluorophenylalanine lookchem.com

Development of Novel Trifluoroacetylalanin-Based Reagents and Catalysts for Organic Synthesis

In organic synthesis, the focus is on creating molecules with high precision and efficiency. Chiral molecules, which exist in left- and right-handed forms (enantiomers), are particularly important in pharmaceuticals. Trifluoroacetylalanine derivatives are proving to be valuable reagents in this context, especially in asymmetric synthesis, where the goal is to produce one enantiomer over the other.

A significant development is the use of N-trifluoroacetyl (TFA) protected amino acid N-hydroxysuccinimide (OSu) esters as stable and effective acyl donors in Friedel–Crafts acylation reactions. mdpi.comarkat-usa.org This method allows for the synthesis of chiral α-amino aryl-ketones, which are important precursors for many biologically active compounds, with high retention of optical purity. mdpi.com The trifluoroacetyl protecting group is crucial as it is stable under the acidic conditions of the reaction, unlike other common protecting groups like Boc, and does not promote racemization. arkat-usa.org

Researchers have successfully applied this methodology using various TFA-protected amino acids, including isoleucine and methionine, to react with different aromatic compounds (arenes), demonstrating the versatility of these reagents. mdpi.comarkat-usa.org A one-pot method has also been developed for the Friedel–Crafts acylation of ferrocene (B1249389), where the amino acid is protected in situ with trifluoroacetic anhydride (B1165640) (TFAA) before acylation, yielding N-trifluoroacetyl-protected amidoketones efficiently. acs.org

While the development of catalysts based on trifluoroacetylalanine is a more nascent area, the principles of asymmetric catalysis suggest significant potential. sigmaaldrich.comfrontiersin.org Chiral ligands are essential for creating asymmetric catalysts, and the inherent chirality of trifluoroacetylalanine makes it an attractive scaffold. sigmaaldrich.com Its derivatives could be used to create novel chiral selectors for chromatographic separation of enantiomers or as ligands in metal-based or organocatalytic systems. chiralpedia.comgoogle.com For example, Cinchona alkaloids, which are used as organocatalysts, are often modified at key positions to tune their reactivity and selectivity, a strategy that could be adapted for trifluoroacetylalanine-based catalysts. dovepress.com

Table 2: Trifluoroacetyl-Amino Acid Derivatives in Organic Synthesis

Reagent Type Reaction Key Advantage Reference(s)
TFA-α-amino acid-OSu esters Friedel–Crafts Acylation Stable acyl donor, retains chirality mdpi.com, arkat-usa.org
In situ protected Amino Acids (with TFAA) Friedel–Crafts Acylation Efficient one-pot procedure acs.org

Integration of Trifluoroacetylalanin Chemistry with Systems Biology and Proteomics Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole, often by integrating data from various "omics" fields, such as genomics, proteomics (the study of proteins), and metabolomics (the study of metabolites). rsc.orgisaaa.org The unique chemical properties of trifluoroacetylalanine derivatives make them suitable for developing tools to enhance proteomics and metabolomics studies.

In proteomics and metabolomics, mass spectrometry is a key analytical technique. frontiersin.org The introduction of a trifluoroacetyl group into an amino acid or metabolite provides a unique mass signature and can improve analytical detection. lookchem.com For example, N-(trifluoroacetyl)tyrosine is used as an analytical standard, and this principle can be extended to trifluoroacetylalanine. lookchem.com It could be used as an internal standard for quantifying alanine-containing peptides or related metabolites in complex biological samples, a critical need for robust systems biology datasets. researchgate.net

Furthermore, chemical proteomics utilizes chemical probes to study protein function, interactions, and structure directly in the complex environment of the cell. helmholtz-hzi.de Trifluoroacetylalanine could be incorporated into peptide-based probes designed to interact with specific proteins. The fluorine atoms can be detected by ¹⁹F NMR spectroscopy, providing structural and dynamic information about protein-ligand interactions that is complementary to other techniques.

The integration of proteomics and metabolomics data is a powerful approach to uncover disease mechanisms. nih.govnih.govaging-us.com By developing trifluoroacetylalanine-based reagents that can selectively label or react with certain classes of proteins or metabolites, researchers can enrich for these molecules, facilitating their identification and quantification. This could help in building more comprehensive network models of cellular processes. For instance, understanding how the propensities of amino acids influence protein secondary and tertiary structure is fundamental. nih.govkhanacademy.org Probes based on trifluoroacetylalanine could be used to study protein folding and misfolding, which are implicated in numerous diseases.

Table 3: Compound Names Mentioned

Compound Name
Trifluoroacetylalanine
N-(trifluoroacetyl)tyrosine
N-trifluoroacetyl (TFA) protected α-amino acid-OSu
Trifluoroacetic anhydride (TFAA)
N-trifluoroacetyl-protected amidoketones
Boc (tert-butyloxycarbonyl)
Ferrocene
N-(trifluoroacetyl)isoleucine
N-(trifluoroacetyl)methionine
N-(trifluoroacetyl)fluorophenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.